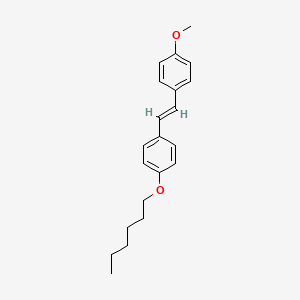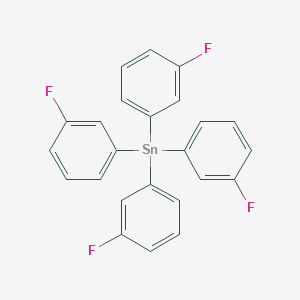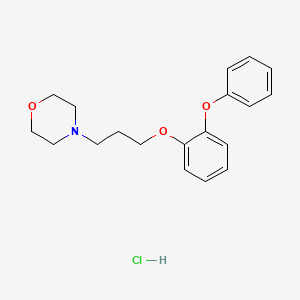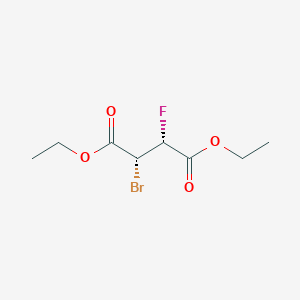![molecular formula C10H10Cl2N2O B14683936 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide CAS No. 35735-46-7](/img/structure/B14683936.png)
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of two chlorine atoms on the benzene ring and a dimethylamino group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-Dichlorobenzoyl chloride+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically obtained through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-N-methylaniline: Similar structure but lacks the dimethylamino group.
3,4-Dichlorobenzamide: Similar structure but lacks the dimethylamino and methylene groups.
N,N-Dimethyl-3,4-dichlorobenzamide: Similar structure with dimethylamino group attached directly to the benzene ring.
Uniqueness
3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide is unique due to the presence of both chlorine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
35735-46-7 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(dimethylaminomethylidene)benzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c1-14(2)6-13-10(15)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |
Clave InChI |
XEMMSEWDCOGYNE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
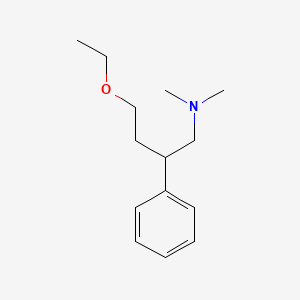
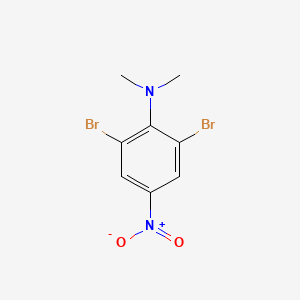
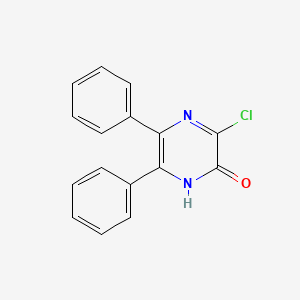
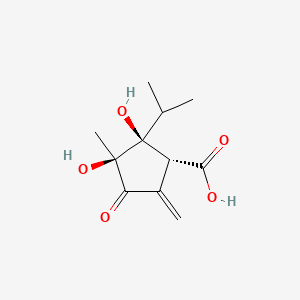
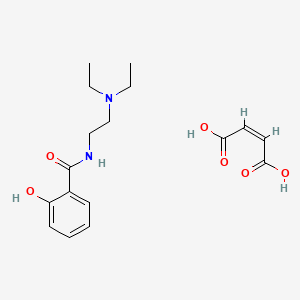
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)



